

Synthesis of Guanylurea from Dicyandiamide and Nitric Acid: A Technical Guide

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Compound of Interest

Compound Name: Guanylurea

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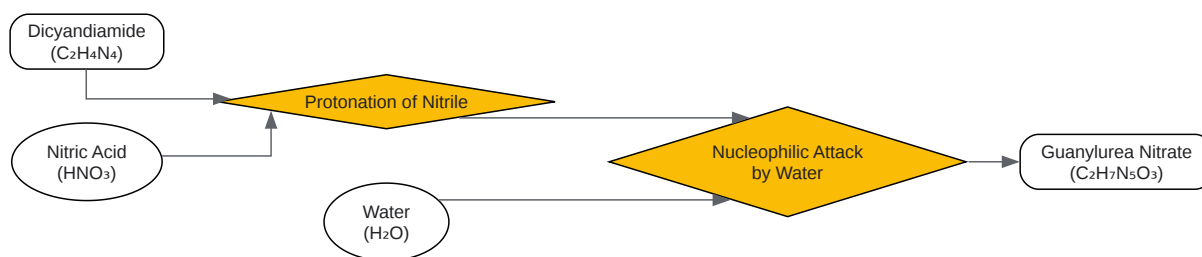
This technical guide provides an in-depth overview of the synthesis of **guanylurea** nitrate from the readily available starting materials, dicyandiamide and nitric acid. **Guanylurea** and its derivatives are of significant interest in medicinal chemistry and drug development due to their biological activities. This document outlines a detailed experimental protocol, summarizes key quantitative data, and presents visual representations of the chemical pathway and experimental workflow to aid in the practical application of this synthesis.

Introduction

Guanylurea, also known as dicyandiamidine, is a compound that serves as a precursor in the synthesis of various biologically active molecules. The direct synthesis from dicyandiamide (cyanoguanidine) via acid hydrolysis offers a straightforward and efficient route to obtain this valuable intermediate. The reaction involves the hydration of the nitrile group in dicyandiamide in the presence of a strong acid, such as nitric acid, to form the corresponding **guanylurea** salt, **guanylurea** nitrate. This guide focuses on the practical aspects of this synthesis, providing researchers with the necessary information for its successful implementation.

Reaction Pathway

The synthesis of **guanylurea** nitrate from dicyandiamide is an acid-catalyzed hydrolysis reaction. The overall transformation is depicted in the following signaling pathway diagram.



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Figure 1: Reaction pathway for the synthesis of **guanylurea** nitrate.

Experimental Protocols

The following section details the experimental procedures for the synthesis of **guanylurea** nitrate. The primary protocol is based on a peer-reviewed method, followed by a summary of alternative reported conditions.

Primary Experimental Protocol for Guanylurea Nitrate (GUN) Synthesis

This protocol is adapted from a reliable synthetic procedure for preparing **guanylurea** nitrate in high purity and yield.^[1]

Materials:

- Cyanoguanidine (Dicyandiamide)
- 65% Concentrated Nitric Acid
- Deionized Water
- Ethanol
- Ether

Equipment:

- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Buchner funnel and filter flask
- Standard laboratory glassware

Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.001 g (59.47 mmol) of cyanoguanidine in 40 mL of water.
- **Acid Addition:** While stirring the solution, add 11.351 g (119.02 mmol) of 65% concentrated nitric acid dropwise using a dropping funnel.
- **Reaction:** Once the addition is complete, bring the reaction mixture to reflux and maintain stirring for 15 minutes.
- **Crystallization:** Allow the reaction mixture to cool slowly to room temperature overnight. Crystals of **guanyluarea** nitrate will form.
- **Isolation:** Collect the crystalline product by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the collected crystals with ethanol and then with ether to remove any residual impurities and solvent.
- **Drying:** Dry the purified product. The reported yield for this procedure is 82%.^[1]

Alternative Synthesis Conditions

Several variations of this synthesis have been reported, primarily differing in reaction temperature and the concentration of nitric acid. These alternative conditions may be suitable for specific laboratory setups or scaling requirements.

- **Aqueous Slurry Method:** **Guanylurea** nitrate can be synthesized by reacting dicyandiamide with stoichiometric amounts of nitric acid in a heated aqueous slurry at approximately 60°C. [\[1\]](#)
- **Low Concentration Nitric Acid:** The use of nitric acid at concentrations below 50% has been reported to rapidly and efficiently convert dicyandiamide to **guanylurea** nitrate, often with good yields.
- **Elevated Temperature Addition:** Another approach involves heating a suspension of dicyandiamide in water to 80-90°C before the addition of concentrated nitric acid.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of **guanylurea** nitrate.

Table 1: Reactant and Product Stoichiometry

Compound	Molecular Formula	Molar Mass (g/mol)	Moles (mmol)	Mass (g)
Dicyandiamide	C ₂ H ₄ N ₄	84.08	59.47	5.001
Nitric Acid (65%)	HNO ₃	63.01	119.02	11.351
Guanylurea Nitrate	C ₂ H ₇ N ₅ O ₃	165.11	-	8.09 (Theoretical)

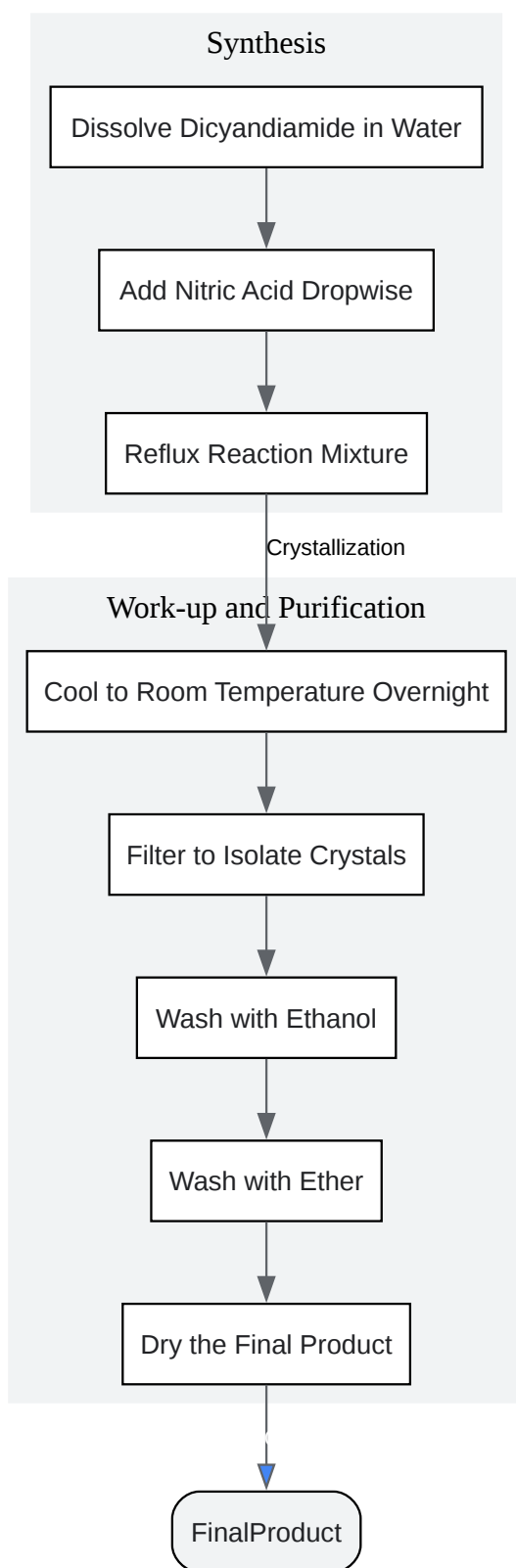
Theoretical yield is calculated based on the limiting reactant (Dicyandiamide).

Table 2: Product Characterization Data[\[1\]](#)

Analysis Method	Result
Yield	82%
Elemental Analysis (Calcd/Found)	C: 14.54/14.54 %, H: 4.27/4.05 %, N: 42.42/42.33 %
^1H NMR (DMSO- d_6 , ppm)	δ = 7.10 (s, 2H, NH_2), 7.27 (s, 2H, NH_2), 8.87 (s, 2H, NH_2)
^{13}C NMR (DMSO- d_6 , ppm)	δ = 155.56 (C=O), 159.33 (C=N)
IR (KBr, cm^{-1})	$\tilde{\nu}$ = 3453 (s), 3401 (s), 3341 (s), 3245 (s), 1718 (s), 1685 (s), 1655 (s), 1588 (m), 1438 (m), 1384 (vs), 1324 (m), 1108 (w), 1024 (w), 932 (w), 827 (w), 780 (w), 714 (w)
Raman (cm^{-1})	$\tilde{\nu}$ = 1047 (vs, $\tilde{\nu}_s \text{NO}_2$), 932 (w), 719 (m, $\delta_{\text{as}} \text{NO}_2$)
Mass Spectrometry (FAB $^+$)	m/z = 103 $[\text{M}-\text{NO}_3]^+$

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **guany lurea** nitrate as described in the primary experimental protocol.



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Figure 2: General experimental workflow for **guanylurea** nitrate synthesis.

Safety Considerations

- **Nitric Acid:** Concentrated nitric acid is a strong oxidizing agent and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
- **Reflux:** Ensure that the reflux apparatus is securely clamped and that the cooling water is flowing through the condenser before applying heat.
- **Exothermic Reaction:** The addition of nitric acid can be exothermic. Slow, dropwise addition is recommended to control the reaction temperature.

This guide provides a comprehensive overview of the synthesis of **guanylurea** nitrate from dicyandiamide and nitric acid, intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development. The detailed protocols, quantitative data, and visual aids are designed to facilitate the practical application of this important chemical transformation.

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References

- 1. US6550808B1 - Guanylurea nitrate in gas generation - Google Patents [patents.google.com]
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